

# Physical and chemical properties of 2-Amino-5-(trifluoromethoxy)benzonitrile

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name:	2-Amino-5-(trifluoromethoxy)benzonitrile
Cat. No.:	B1519030

[Get Quote](#)

An In-Depth Technical Guide to **2-Amino-5-(trifluoromethoxy)benzonitrile**

## Introduction

**2-Amino-5-(trifluoromethoxy)benzonitrile** is a fluorinated aromatic compound of significant interest to the fields of medicinal chemistry and drug development. Its unique structural arrangement, featuring an amino group, a nitrile functionality, and an electron-withdrawing trifluoromethoxy group, makes it a versatile and valuable building block for the synthesis of complex therapeutic agents. The trifluoromethoxy (-OCF<sub>3</sub>) moiety is particularly noteworthy as it can enhance key drug-like properties such as metabolic stability, lipophilicity, and cell permeability.<sup>[1]</sup> This guide provides a comprehensive overview of the physical properties, chemical behavior, synthesis, and potential applications of this important intermediate, tailored for researchers and professionals in the pharmaceutical sciences.

## Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective application in multi-step syntheses and drug design workflows. The key properties of **2-Amino-5-(trifluoromethoxy)benzonitrile** are summarized below.

Property	Value	Source
CAS Number	549488-77-9	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>8</sub> H <sub>5</sub> F <sub>3</sub> N <sub>2</sub> O	<a href="#">[3]</a>
Molecular Weight	202.14 g/mol	<a href="#">[3]</a>
Appearance	Brown solid	<a href="#">[2]</a>
pKa	0.96 ± 0.10 (Predicted)	<a href="#">[3]</a>
Storage Conditions	Keep in dark place, inert atmosphere, 2-8°C	<a href="#">[4]</a>

## Synthesis and Reaction Mechanisms

The synthesis of **2-Amino-5-(trifluoromethoxy)benzonitrile** is not widely documented in public literature, but plausible routes can be derived from established chemical methodologies. One effective approach involves the cyanation of a corresponding bromo-aniline precursor.

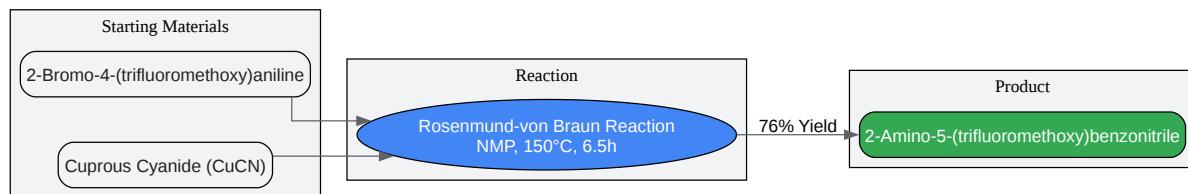
## Synthetic Protocol: Cyanation of 2-Bromo-4-(trifluoromethoxy)aniline

This protocol describes the synthesis via a Rosenmund-von Braun reaction, a well-established method for introducing a nitrile group to an aryl halide.

### Step-by-Step Protocol:

- Reaction Setup: To a solution of 2-bromo-4-(trifluoromethoxy)aniline (15.1 g, 60.0 mmol) in N-methylpyrrolidone (100 mL), add cuprous cyanide (CuCN) (10.6 g, 118 mmol).[\[2\]](#)
- Reaction Execution: Stir the reaction mixture at 150°C for 6.5 hours.[\[2\]](#) The elevated temperature is necessary to facilitate the nucleophilic substitution of the bromide with cyanide on the aromatic ring.
- Work-up: Upon completion, cool the mixture to room temperature and pour it into a mixture of ice water (300 mL) and ammonia (350 mL).[\[2\]](#) The ammonia solution helps to complex with the copper salts, aiding in their removal.

- Isolation: Collect the resulting brown precipitate by filtration and wash it with water (150 mL).  
[\[2\]](#)
- Purification: Dissolve the crude precipitate in dichloromethane (350 mL). Remove any insoluble material by filtration. Wash the filtrate with brine (100 mL) and dry it over anhydrous sodium sulfate.[\[2\]](#)
- Final Purification: Purify the product by silica gel column chromatography, eluting with a heptane/ethyl acetate gradient (95:5 to 25:75), to afford **2-Amino-5-(trifluoromethoxy)benzonitrile** as a brown solid (9.09 g, 76% yield).[\[2\]](#)



[Click to download full resolution via product page](#)

Synthetic route to the target compound.

## Chemical Reactivity

The molecule possesses three key functional groups that dictate its reactivity:

- Amino Group (-NH<sub>2</sub>): As a primary aromatic amine, this group can undergo diazotization, acylation, and serve as a nucleophile. It is an activating, ortho-para directing group in electrophilic aromatic substitution reactions.
- Nitrile Group (-C≡N): This group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or reduced to a primary amine. It is a deactivating, meta-directing group.

- **Trifluoromethoxy Group (-OCF<sub>3</sub>):** This is a strongly electron-withdrawing and deactivating group due to the high electronegativity of the fluorine atoms. It is considered a meta-director in electrophilic aromatic substitution.

The interplay of these groups provides a rich chemical landscape for further functionalization, making it a strategic intermediate in the synthesis of more complex molecules.

## Spectroscopic Profile

While detailed experimental spectra are not readily available in public databases, a spectroscopic profile can be predicted based on the known effects of its functional groups. This serves as a guide for characterization.

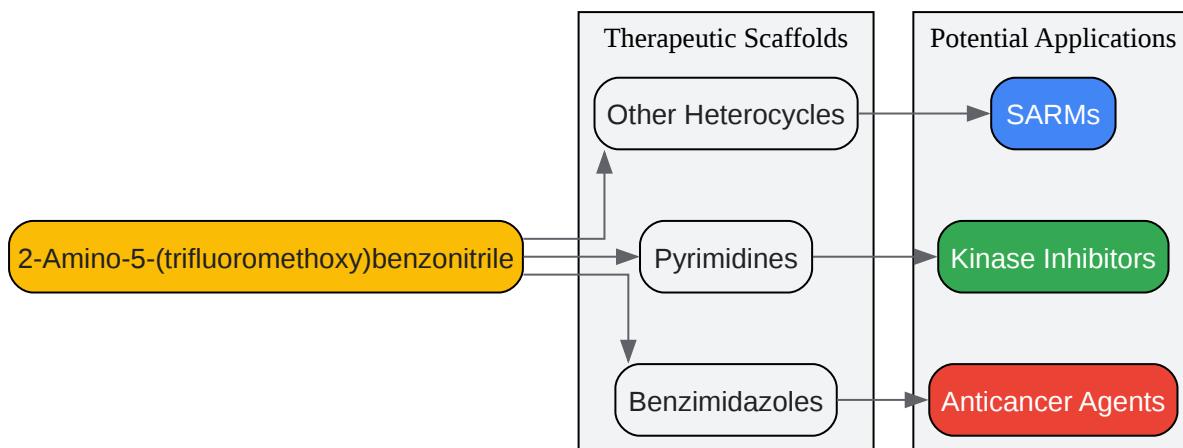
Technique	Expected Observations
<sup>1</sup> H NMR	Aromatic region (approx. 6.5-7.5 ppm) showing distinct signals for the three protons on the benzene ring. A broad singlet for the -NH <sub>2</sub> protons (shift can vary with solvent and concentration).
<sup>13</sup> C NMR	Signals for eight distinct carbon atoms. The nitrile carbon (~115-120 ppm), the carbon attached to the -OCF <sub>3</sub> group, and the carbon bearing the amino group will have characteristic shifts. The -OCF <sub>3</sub> carbon will appear as a quartet due to coupling with fluorine.
IR Spectroscopy	Strong, sharp absorption for the C≡N stretch (~2210-2230 cm <sup>-1</sup> ). A doublet of strong bands for the N-H stretching of the primary amine (~3300-3450 cm <sup>-1</sup> ). <sup>[5]</sup>
Mass Spectrometry	The molecular ion peak [M] <sup>+</sup> would be expected at m/z = 202.14. A dimeric ion [2M+H] <sup>+</sup> has been reported at m/e = 405.1. <sup>[2]</sup>

## Applications in Drug Discovery and Development

The true value of **2-Amino-5-(trifluoromethoxy)benzonitrile** lies in its application as a key intermediate for pharmaceutical research. The trifluoromethoxy group is a bioisostere of other functional groups and is often incorporated to improve a drug candidate's metabolic stability and membrane permeability.<sup>[1]</sup>

Its structural features are particularly useful in the synthesis of:

- Kinase Inhibitors: The aminobenzonitrile scaffold is common in the design of inhibitors for various kinases, which are crucial targets in oncology.
- Selective Androgen Receptor Modulators (SARMs): This compound can serve as a precursor for non-steroidal SARMs, which have therapeutic potential in conditions like muscle wasting and osteoporosis.<sup>[1]</sup>
- Anticancer Agents: The amino and nitrile groups are reactive handles for constructing heterocyclic systems like benzimidazoles, a privileged scaffold in anticancer drug discovery.  
<sup>[1]</sup>



[Click to download full resolution via product page](#)

Role as a versatile building block.

## Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling **2-Amino-5-(trifluoromethoxy)benzonitrile**.

## Hazard Identification

Based on the Safety Data Sheet (SDS), the compound is classified with the following hazards:

- Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[6]
- Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[6]
- Serious eye damage/eye irritation (Category 2), H319: Causes serious eye irritation.[6]
- Specific target organ toxicity, single exposure (Category 3), H335: May cause respiratory irritation.[6]

## Recommended Precautions

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
- P301+P312+P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[6]
- P302+P352: IF ON SKIN: Wash with soap and water.[6]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage: Store refrigerated in a tightly closed container in a dry and well-ventilated place.[6]

## Conclusion

**2-Amino-5-(trifluoromethoxy)benzonitrile** is a strategically important fluorinated intermediate for the pharmaceutical industry. Its combination of reactive functional groups and the beneficial properties imparted by the trifluoromethoxy moiety make it a valuable starting material for the synthesis of novel drug candidates. A comprehensive understanding of its synthesis, reactivity,

and safe handling procedures, as outlined in this guide, is essential for its effective utilization in drug discovery and development programs.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. 2-AMINO-5-(TRIFLUOROMETHOXY)BENZONITRILE | 549488-77-9 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 549488-77-9|2-Amino-5-(trifluoromethoxy)benzonitrile|BLD Pharm [bldpharm.com]
- 5. [benchchem.com](http://benchchem.com) [benchchem.com]
- 6. [combi-blocks.com](http://combi-blocks.com) [combi-blocks.com]
- To cite this document: BenchChem. [Physical and chemical properties of 2-Amino-5-(trifluoromethoxy)benzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1519030#physical-and-chemical-properties-of-2-amino-5-trifluoromethoxy-benzonitrile>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)